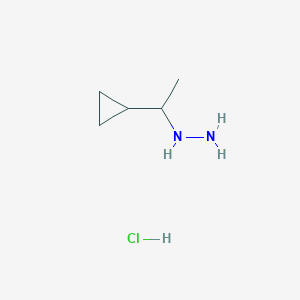

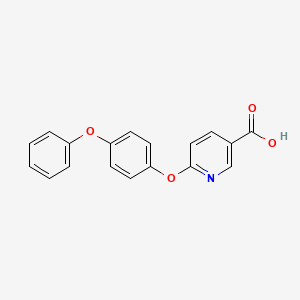

![molecular formula C15H19NO3 B1420291 Ácido 4-[1-(2-metoxietil)-1H-indol-3-il]butanoico CAS No. 1094645-44-9](/img/structure/B1420291.png)

Ácido 4-[1-(2-metoxietil)-1H-indol-3-il]butanoico

Descripción general

Descripción

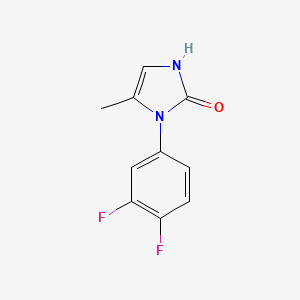

The compound “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a butanoic acid group and a methoxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a butanoic acid group, and a methoxyethyl group . The indole ring is a key structural component of many natural and synthetic molecules, including neurotransmitters, pharmaceuticals, and psychedelic substances .Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions . The specific reactions that “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Han atraído una atención creciente en los últimos años debido a sus propiedades biológicas vitales .

Aplicaciones Antimicrobianas

Los derivados del indol también se han utilizado en el tratamiento de diversas infecciones microbianas . Su estructura única les permite interactuar con una amplia gama de microbios, proporcionando un amplio espectro de actividad antimicrobiana .

Tratamiento de Diversos Trastornos

Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye trastornos neurológicos, enfermedades cardiovasculares y trastornos metabólicos .

Síntesis de Alcaloides

Los derivados del indol son partes frecuentes presentes en alcaloides seleccionados . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Son producidos por una gran variedad de organismos, incluyendo bacterias, hongos, plantas y animales, y forman parte del grupo de productos naturales .

Síntesis Orgánica

Los ésteres borónicos de pinacol, que están relacionados con el compuesto en cuestión, son bloques de construcción muy valiosos en la síntesis orgánica . Se han utilizado en una variedad de reacciones, incluida la funcionalización de la desboronación de ésteres borónicos alquílicos .

Protodesboronación

El compuesto podría utilizarse potencialmente en la protodesboronación de ésteres borónicos alquílicos 1°, 2° y 3° . La protodesboronación es un proceso en el que un átomo de boro es reemplazado por un átomo de hidrógeno .

Direcciones Futuras

Indole derivatives, including “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid”, have potential for further exploration in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as optimizing its physical and chemical properties for potential therapeutic applications .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. This compound is known to interact with enzymes involved in metabolic processes, such as those in the butanoate metabolism pathway . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways . For example, it may enhance or inhibit the expression of certain genes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while at higher doses, it could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is involved in various metabolic pathways, including butanoate metabolism . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and activity within the cell.

Subcellular Localization

The subcellular localization of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQOUNNXUNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

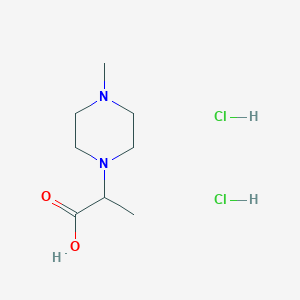

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

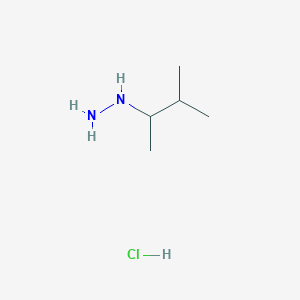

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)

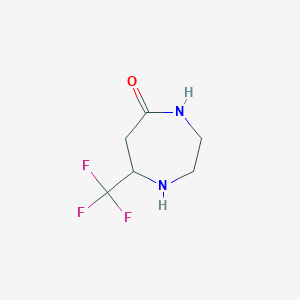

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)